N-(1,3-benzodioxol-5-ylmethyl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-BENZODIOXOL-5-YLMETHYL)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-QUINOLINECARBOXAMIDE is a complex organic compound that features a quinoline core, benzodioxole, and dihydrobenzodioxin moieties. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZODIOXOL-5-YLMETHYL)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of Benzodioxole and Dihydrobenzodioxin Moieties: These groups can be introduced through nucleophilic substitution reactions or via palladium-catalyzed coupling reactions.
Amidation Reaction: The final step often involves the formation of the carboxamide group through the reaction of the quinoline carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production of such compounds may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole and dihydrobenzodioxin moieties.
Reduction: Reduction reactions can occur at the quinoline core or the carboxamide group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can serve as a precursor for the synthesis of various derivatives with potential biological activities.
Biology
Enzyme Inhibition: Compounds with similar structures are often studied for their ability to inhibit specific enzymes, which can be useful in drug development.
Medicine
Anticancer Agents: The compound may exhibit anticancer properties by interfering with cellular pathways involved in cancer progression.
Antimicrobial Agents: It may also possess antimicrobial activity against a range of pathogens.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(1,3-BENZODIOXOL-5-YLMETHYL)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-QUINOLINECARBOXAMIDE likely involves interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, while the benzodioxole and dihydrobenzodioxin moieties may interact with proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Such as chloroquine and quinine, which are known for their antimalarial properties.
Benzodioxole Compounds: Such as piperonyl butoxide, used as a pesticide synergist.
Dihydrobenzodioxin Compounds: Such as safrole, used in the synthesis of various chemicals.
Uniqueness
N-(1,3-BENZODIOXOL-5-YLMETHYL)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-QUINOLINECARBOXAMIDE is unique due to its combination of three distinct moieties, which may confer a unique set of biological activities and chemical properties.
Properties
Molecular Formula |
C26H20N2O5 |
---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C26H20N2O5/c29-26(27-14-16-5-7-23-24(11-16)33-15-32-23)19-13-21(28-20-4-2-1-3-18(19)20)17-6-8-22-25(12-17)31-10-9-30-22/h1-8,11-13H,9-10,14-15H2,(H,27,29) |
InChI Key |
IWMNJFRHLJCYQT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)NCC5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.